molecular formula C6H5BrO2S B1463252 Methyl 5-bromothiophene-3-carboxylate CAS No. 88770-19-8

Methyl 5-bromothiophene-3-carboxylate

Cat. No. B1463252
CAS RN: 88770-19-8
M. Wt: 221.07 g/mol
InChI Key: VFWZOBQPAHYSDL-UHFFFAOYSA-N
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Description

“Methyl 5-bromothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H5BrO2S . It is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .


Synthesis Analysis

The synthesis of “Methyl 5-bromothiophene-3-carboxylate” can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromothiophene-3-carboxylate” consists of a thiophene ring substituted with a bromo group at the 5-position and a carboxylate group at the 3-position .


Chemical Reactions Analysis

“Methyl 5-bromothiophene-3-carboxylate” can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .


Physical And Chemical Properties Analysis

“Methyl 5-bromothiophene-3-carboxylate” has a molecular weight of 221.07 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2–8 °C .

Scientific Research Applications

Palladium-Catalyzed Arylation in Synthesis

Crystal Structure and Biological Activity Studies

This compound's derivatives have been synthesized and analyzed for their crystal structure, demonstrating that pure products can be obtained easily and in good yields. These derivatives have also been evaluated for their antibacterial and antifungal activities, with some showing promising results. Additionally, ADMET predictions indicate that these compounds have a drug-like nature (Mayank G. Sharma et al., 2022).

Synthesis and Spasmolytic Activity

Methyl 5-bromothiophene-3-carboxylate is also pivotal in synthesizing novel thiophene-based derivatives, which exhibit notable spasmolytic effects. The compounds’ structural and electronic properties have been scrutinized using density functional theory (DFT) calculations, revealing insights into their reactivity and stability. Notably, certain derivatives have shown exceptional spasmolytic effects and promising non-linear optical (NLO) responses (N. Rasool et al., 2020).

Computational Analysis and Optical Properties

The compound serves as a precursor in the synthesis of pyrazole-thiophene-based amide derivatives, which are analyzed for their structural features and non-linear optical properties. DFT calculations are employed to understand the electronic structure and compute NMR data, with observed significant alignment between computed and experimental results. Among these derivatives, specific compounds exhibit enhanced non-linear optical responses, indicating potential applications in this domain (Iram Kanwal et al., 2022).

Synthesis and Characterization of Functionalized Thiophene Derivatives

Methyl 5-bromothiophene-3-carboxylate also plays a role in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives are characterized through DFT investigations, providing insights into their structural characteristics, reactivity descriptors, and non-linear optical properties (Komal Rizwan et al., 2021).

Safety And Hazards

“Methyl 5-bromothiophene-3-carboxylate” is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs, including “Methyl 5-bromothiophene-3-carboxylate”, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZOBQPAHYSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672603
Record name Methyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromothiophene-3-carboxylate

CAS RN

88770-19-8
Record name Methyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromothiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-thiophene-3-carboxylic acid (13 g, 64 mmol) was dissolved in methanol (140 mL). Concentrated sulphuric acid (6.5 mL) was added and the mixture heated at reflux for 14 hours. The reaction was quenched by adding a solution of saturated aqueous sodium bicarbonate and most of the solvent was removed by evaporation under vacuum. The mixture was then diluted with a solution of saturated aqueous sodium bicarbonate and the product extracted with DCM. The organic solution was dried over sodium sulphate, filtered and the solvent removed by evaporation to give a white crystalline solid (13.2 g). 1H NMR (400 MHz, CDCl3): δ 8.0 (s, 1H), 7.5 (s, 1H), 3.85 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepare a solution of 5-bromothiophene-3-carboxylic acid (500 mg, 2.41 mmol) in methanol (5 mL). Add concentrated hydrochloric acid (0.1 mL). Reflux the mixture for 3 hours, cool to room temperature, pour into water, and extract with diethyl ether (3×10 mL). Wash the combined organic phases with water (10 mL), then saturated aqueous sodium hydrogencarbonate (10 mL). Dry (magnesium sulfate), filter and concentrate. Perform flash chromatography on silica gel eluting with 5:1 hexane/ethyl acetate to afford 409 mg of 5-bromothiophene-3-carboxylic acid methyl ester as a white solid. 1H NMR (CDCl3) δ 8.10 (d, J=1.5 Hz, 1H), 7.17 (d, J=1.5 Hz, 1H), 3.86 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Amarasekara, M Pomerantz - Synthesis, 2003 - thieme-connect.com
… H NMR spectroscopy was used to examine the ratio of the methyl 2- bromothiophene-3-carboxylate to methyl 5-bromothiophene-3-carboxylate as shown in Scheme [3] . The observed …
Number of citations: 27 www.thieme-connect.com
R Heuvel, FJM Colberts, MM Wienk… - Journal of Materials …, 2018 - pubs.rsc.org
… Methyl 5-bromothiophene-3-carboxylate (3) (1.97 g, 8.91 mmol) and bis(pinacolato)diboron (1.130 g, 4.45 mmol) were dissolved in THF (50 mL) in a dry, oxygen-free Schlenk vial and …
Number of citations: 14 pubs.rsc.org
A Wallace-Povirk, N Tong, J Wong-Roushar… - Bioorganic & medicinal …, 2021 - Elsevier
We discovered 6-substituted thieno[2,3-d]pyrimidine compounds (3–9) with 3–4 bridge carbons and side-chain thiophene or furan rings for dual targeting one-carbon (C1) metabolism …
Number of citations: 11 www.sciencedirect.com
J Wong-Roushar - 2021 - search.proquest.com
Folates serve as important one-carbon donors in multiple biosynthetic pathways vital for cell proliferation events, including tumor growth. Clinical antifolates including methotrexate and …
Number of citations: 0 search.proquest.com

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